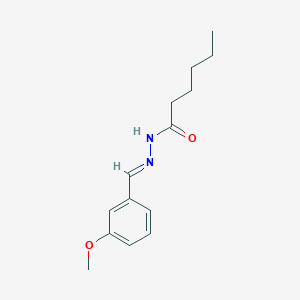

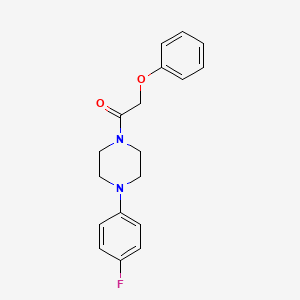

![molecular formula C19H16FN3O2 B5611530 2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B5611530.png)

2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of complex fluorine-containing compounds often involves cross-coupling reactions, as seen in the synthesis of 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate for various pharmaceuticals. This method might offer insights into synthesizing the target compound, suggesting the use of palladium-catalyzed cross-coupling reactions could be effective. The synthesis process must consider the cost and safety, especially regarding the use of toxic and explosive reagents like methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The incorporation of fluorine atoms into organic molecules significantly impacts their molecular structure by enhancing the molecule's stability and binding affinity due to fluorine's high electronegativity. Compounds with fluorine substituents exhibit unique physicochemical properties, such as increased thermal stability and chemical inertness, which could be relevant for the structural analysis of the target compound (Buer & Marsh, 2012).

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, significantly influencing their pharmacological profiles. For instance, the presence of fluorine can improve metabolic stability, increase the likelihood of crossing biological membranes, and affect the molecule's reactivity and interaction with biological targets. This is partly due to the ability of fluorine to alter electron distribution and affect hydrogen bonding (Öztürkkan & Necefoğlu, 2022).

Physical Properties Analysis

The introduction of fluorine and methoxy groups into aromatic compounds like nicotinamide derivatives influences their physical properties, such as melting points, solubility, and crystallinity. These alterations can lead to improved pharmacokinetic profiles, including better absorption and distribution within the biological system, potentially making the target compound more effective as a pharmacological agent (Jain, Utreja, Kaur, & Jain, 2020).

Chemical Properties Analysis

The presence of specific functional groups like fluorophenyl and methoxyphenyl in nicotinamide derivatives has been associated with various biological activities, including anticancer properties. These groups can influence the compound's reactivity, binding affinity to targets, and overall biological efficacy. Research into fluorine compounds bearing 1,2,4-triazine moieties, for example, highlights the role of fluorinated atoms in enhancing biological activities, suggesting similar potential benefits for the compound (Bakhotmah & Al-Otaibi, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluoroanilino)-N-(4-methoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-25-16-10-8-15(9-11-16)23-19(24)17-3-2-12-21-18(17)22-14-6-4-13(20)5-7-14/h2-12H,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFLTBWMRRKLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

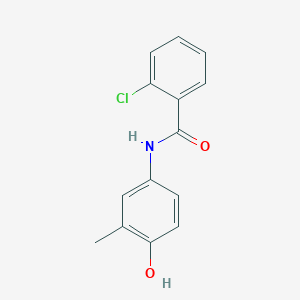

![1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5611457.png)

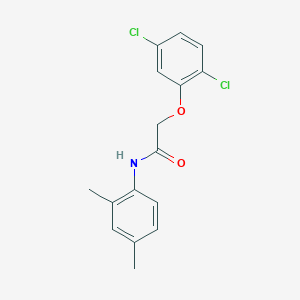

![4-{4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611462.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5611499.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611509.png)

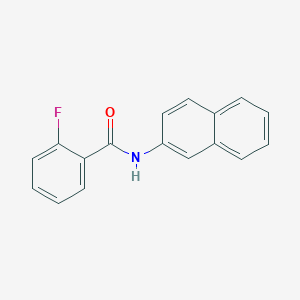

![N-phenyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5611513.png)

![5-isopropyl-7-[4-(2-methoxyphenoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5611517.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5611523.png)

![8-[3-amino-3-(3,4-dimethoxyphenyl)propanoyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5611541.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5611550.png)